molecular formula C13H14N2O3S B1274381 3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid CAS No. 52689-20-0

3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid

Cat. No.: B1274381
CAS No.: 52689-20-0
M. Wt: 278.33 g/mol
InChI Key: KADCBAPDPZQMFI-UHFFFAOYSA-N
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Description

3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid is a small organic molecule with a molecular formula of C13H14N2O3S and a molecular weight of 278.33 g/mol . This compound is known for its unique structure, which includes a benzyl group, an oxo group, and a thioxoimidazolidinyl ring.

Biochemical Analysis

Biochemical Properties

3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid desulfhydrase, which converts it into 3-(2,5-dioxoimidazolidin-4-yl) propionic acid and hydrogen sulfide . This interaction is crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to prevent oxidative damage to cells by acting as a strong antioxidant . This property makes it a valuable compound in studies related to cellular protection and oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor for certain enzymes, such as 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid desulfhydrase . This inhibition leads to changes in gene expression and cellular responses, highlighting the compound’s potential in therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant properties and enzyme inhibition. At higher doses, it may cause toxic or adverse effects . Identifying the optimal dosage is crucial for maximizing its therapeutic potential while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid desulfhydrase, which plays a role in its conversion to other metabolites . These interactions affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its delivery and efficacy in therapeutic applications.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct the compound to particular organelles, affecting its function and activity . This localization is crucial for understanding its role in cellular processes and optimizing its use in research and therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid typically involves the following steps:

    Formation of the Thioxoimidazolidinyl Ring: The initial step involves the reaction of a suitable amine with carbon disulfide to form a dithiocarbamate intermediate. This intermediate is then cyclized with an appropriate carbonyl compound to form the thioxoimidazolidinyl ring.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thioxoimidazolidinyl ring.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, while the thioxoimidazolidinyl ring contributes to its stability and reactivity .

Properties

IUPAC Name

3-(1-benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c16-11(17)7-6-10-12(18)15(13(19)14-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADCBAPDPZQMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(NC2=S)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397528
Record name 3-(1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52689-20-0
Record name 5-Oxo-1-(phenylmethyl)-2-thioxo-4-imidazolidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52689-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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